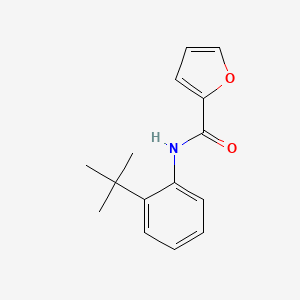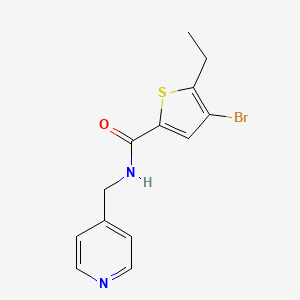
2-(2,3-dichlorophenoxy)-N-(5-methyl-2-pyridinyl)propanamide
Vue d'ensemble
Description
2-(2,3-dichlorophenoxy)-N-(5-methyl-2-pyridinyl)propanamide, also known as DCPA, is a selective herbicide that is commonly used to control weeds in various crops. It was first synthesized in the 1950s and has since become a widely used herbicide due to its effectiveness and low toxicity.
Mécanisme D'action
2-(2,3-dichlorophenoxy)-N-(5-methyl-2-pyridinyl)propanamide works by inhibiting the growth of weeds through interference with the biosynthesis of fatty acids. Specifically, it inhibits the enzyme acetyl-CoA carboxylase, which is responsible for the production of fatty acids in plants. This leads to a disruption in the normal growth and development of the weed, ultimately resulting in its death.
Biochemical and Physiological Effects:
2-(2,3-dichlorophenoxy)-N-(5-methyl-2-pyridinyl)propanamide has been shown to have minimal effects on non-target organisms, including mammals and birds. However, studies have shown that it can have negative impacts on aquatic organisms, particularly fish and amphibians. This is due to the fact that 2-(2,3-dichlorophenoxy)-N-(5-methyl-2-pyridinyl)propanamide can leach into waterways and accumulate in sediment, leading to chronic exposure for aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,3-dichlorophenoxy)-N-(5-methyl-2-pyridinyl)propanamide in lab experiments is its selectivity for weeds, which allows for more precise control over experimental conditions. However, 2-(2,3-dichlorophenoxy)-N-(5-methyl-2-pyridinyl)propanamide can also have unintended effects on non-target organisms, which must be taken into consideration when designing experiments. In addition, 2-(2,3-dichlorophenoxy)-N-(5-methyl-2-pyridinyl)propanamide can be difficult to work with due to its low solubility in water and other solvents.
Orientations Futures
There are several areas of future research related to 2-(2,3-dichlorophenoxy)-N-(5-methyl-2-pyridinyl)propanamide. One area of interest is the development of new formulations of 2-(2,3-dichlorophenoxy)-N-(5-methyl-2-pyridinyl)propanamide that are more effective and environmentally friendly. Another area of research is the study of the long-term effects of 2-(2,3-dichlorophenoxy)-N-(5-methyl-2-pyridinyl)propanamide on soil health and the microbial community. Finally, there is a need for more research on the potential impacts of 2-(2,3-dichlorophenoxy)-N-(5-methyl-2-pyridinyl)propanamide on non-target organisms, particularly in aquatic environments.
Applications De Recherche Scientifique
2-(2,3-dichlorophenoxy)-N-(5-methyl-2-pyridinyl)propanamide has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been shown to be effective in controlling a wide range of weeds, including annual and perennial grasses and broadleaf weeds. In addition, 2-(2,3-dichlorophenoxy)-N-(5-methyl-2-pyridinyl)propanamide has been found to have low toxicity to mammals and birds, making it a safer alternative to other herbicides.
Propriétés
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-(5-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-6-7-13(18-8-9)19-15(20)10(2)21-12-5-3-4-11(16)14(12)17/h3-8,10H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDUBTFRJHUXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C(C)OC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4433612.png)



![N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}tetrahydro-2-furancarboxamide](/img/structure/B4433664.png)
![N-[2-(methylthio)phenyl]cyclopentanecarboxamide](/img/structure/B4433675.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,4,5-trimethoxybenzamide](/img/structure/B4433683.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4433699.png)
![6-methyl-N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4433704.png)



![1-(2-furylmethyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4433734.png)
